![molecular formula C11H7F2NO B6366420 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261937-42-1](/img/structure/B6366420.png)
2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95%
Overview
Description
2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% (2,3-DFPH) is a synthetic organic compound, which is a hydroxy-pyridine derivative with two fluorine atoms. It is a colorless solid that is soluble in water, alcohol and other organic solvents. It has a wide range of applications in scientific research, such as in the synthesis of pharmaceuticals and in the study of biological processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme phosphodiesterase. It is also believed to interact with certain proteins, such as the G protein-coupled receptor, and to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme phosphodiesterase and to modulate signal transduction pathways in cells. It has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, it is easily synthesized, and it is soluble in many organic solvents. It also has a wide range of applications in scientific research. However, it is important to note that 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% is a toxic compound and should be handled with care.
Future Directions
There are several possible future directions for the use of 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% in scientific research. It could be used to study the biochemical and physiological effects of other compounds, as well as to study the mechanism of action of drugs and other compounds. It could also be used to study the interaction of drugs with proteins and other molecules. Additionally, it could be used to develop new drugs and to study the effects of drugs on cells. Finally, it could be used to study the effects of environmental toxins on cells and organisms.
Synthesis Methods
2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% can be synthesized in two steps. The first step involves the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst. This reaction yields 3,5-difluorophenylhydroxylamine hydrochloride, which is then treated with sodium acetate to yield 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95%. This synthesis method is simple and efficient, and it allows for the production of high yields of pure 2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95%.
Scientific Research Applications
2-(3,5-Difluorophenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of pharmaceuticals, as a fluorescent probe for the detection of DNA, and as a substrate for the study of enzyme kinetics. It has also been used in the study of cell signaling pathways, as a model for the study of drug-target interactions, and as an inhibitor of certain enzymes.
properties
IUPAC Name |
2-(3,5-difluorophenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQYRVGFZFSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682709 | |
Record name | 2-(3,5-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)pyridin-3-ol | |
CAS RN |
1261937-42-1 | |
Record name | 2-(3,5-Difluorophenyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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